3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one

Descripción

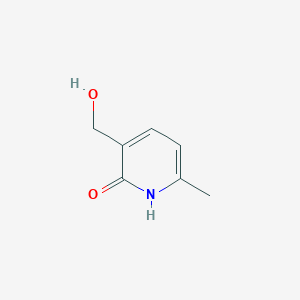

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a hydroxymethyl (-CH₂OH) group at position 3 and a methyl (-CH₃) group at position 6 of the pyridinone ring. Pyridinone derivatives are often explored for their pharmacokinetic properties, metabolic stability, and interactions with biological targets such as enzymes and receptors .

Propiedades

IUPAC Name |

3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVJDEIZGNBQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603676 | |

| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374706-74-8 | |

| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of 6-methylpyridin-2(1H)-one using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxymethyl group being introduced at the 3-position of the pyridine ring.

Another method involves the use of paraformaldehyde as the hydroxymethylating agent, with the reaction being carried out in an aqueous medium in the presence of an acid catalyst such as hydrochloric acid. This method is advantageous due to its simplicity and the use of environmentally friendly solvents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxymethylation reactions using formaldehyde or paraformaldehyde. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Formyl-6-methylpyridin-2(1H)-one or 3-Carboxy-6-methylpyridin-2(1H)-one.

Reduction: 3-Methyl-6-methylpyridin-2(1H)-one.

Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, enhancing the compound’s binding affinity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

- Structure : Differs by a methyl group at position 1 instead of hydrogen (CAS 36721-61-6).

- Molecular Formula: C₇H₉NO₂, Molar Mass: 139.15 g/mol .

3-(Aminomethyl)-4-(hydroxymethyl)-6-methylpyridin-2(1H)-one Dihydrochloride

- Structure: Contains an aminomethyl (-CH₂NH₂) group at position 3 and hydroxymethyl at position 4 (CAS 856956-14-4).

- Molecular Formula : C₉H₁₄N₂O₂·2HCl.

- Key Differences: The additional aminomethyl group enhances basicity and may improve water solubility, while the dihydrochloride salt form increases stability for pharmaceutical applications .

3-(Aminomethyl)-4-(methoxymethyl)-6-methylpyridin-2(1H)-one

- Structure: Features methoxymethyl (-CH₂OCH₃) at position 4 and aminomethyl at position 3.

- Molecular Formula : C₉H₁₄N₂O₂, Molar Mass: 182.22 g/mol .

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | pKa (Predicted) | LogP (Predicted) |

|---|---|---|---|---|

| 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | C₈H₉NO₂ | 151.16 | ~12.0 (N-H) | 0.5–1.2 |

| 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | C₇H₉NO₂ | 139.15 | ~10.5 (N-CH₃) | 0.8–1.5 |

| 3-(Aminomethyl)-4-(methoxymethyl)-6-methylpyridin-2(1H)-one | C₉H₁₄N₂O₂ | 182.22 | 12.02 (NH₂) | 1.0–1.8 |

Notes:

- The hydroxymethyl group in the parent compound contributes to higher polarity and hydrogen-bonding capacity, favoring aqueous solubility.

Antiviral Activity

- L-696,229: A non-nucleoside HIV-1 reverse transcriptase inhibitor. Its 6-hydroxymethyl metabolite retains inhibitory activity (IC₅₀ ~10 nM) but exhibits reduced plasma stability due to glucuronidation .

- 3-(Hydroxymethyl) Derivatives : Hydroxymethyl groups are prone to oxidation (e.g., to carboxylic acids) or conjugation (e.g., glucuronidation), impacting bioavailability.

Binding Affinity

Actividad Biológica

3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one, a pyridinone derivative with the chemical formula C7H9NO2, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a hydroxymethyl group at the 3-position and a methyl group at the 6-position of the pyridine ring, which contributes to its interaction with various biological systems.

Research indicates that this compound acts as a positive allosteric modulator of glutamate receptors, particularly enhancing the activity of the GluN2A subunit. This modulation is significant for synaptic plasticity and cognitive functions, suggesting potential therapeutic applications in treating cognitive impairments such as schizophrenia and depression.

Additionally, studies have shown that this compound can influence receptor activity, which may affect synaptic transmission and plasticity. Ongoing research aims to elucidate its binding affinities and effects on receptor kinetics.

Biological Activities

The compound exhibits several notable biological activities:

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other similar compounds. Below is a comparison highlighting its structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methylpyridin-2(1H)-one | Lacks hydroxymethyl group | Basic structure without additional functionality |

| 3-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | Different position of methyl group | May exhibit different biological activities |

| 4-Hydroxy-6-methylpyridin-2(1H)-one | Hydroxyl instead of hydroxymethyl | Potentially different reactivity patterns |

| 3-(Hydroxymethyl)-5-methylpyridin-2(1H)-one | Methyl group at position 5 | Variability in receptor interaction profiles |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

-

Antitumor Activity Study :

- A library of MANIO derivatives was synthesized, where five compounds were identified as selective towards p53-expressing cancer cells. This study highlighted the compound's potential in cancer therapy through targeted activation of tumor suppressor pathways.

-

Neuroprotective Study :

- Research into the compound's neuroprotective effects indicated enhancement in cognitive functions through modulation of glutamate receptors. This suggests therapeutic potential for neurodegenerative diseases.

- Antimicrobial Activity Evaluation :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one, and how are yields optimized?

- Methodology : The compound is typically synthesized via cyclocondensation or functionalization of pyridinone precursors. For example, describes analogous syntheses using trifluoromethylated pyridinones, where Method C (yield: 23%) and Method D (yield: 36%) involve varying reaction conditions (e.g., solvent polarity, temperature). Yield optimization requires adjusting stoichiometry, catalyst loading, and purification techniques like recrystallization or column chromatography .

- Characterization : Post-synthesis, structural confirmation employs IR, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry. For instance, ¹H NMR in DMSO-d₆ (δ 2.16 ppm for methyl groups) and IR carbonyl stretches (~1650 cm⁻¹) are critical for verifying the hydroxymethyl and pyridinone moieties .

Q. How is the purity of this compound validated in experimental workflows?

- Analytical Techniques : High-performance liquid chromatography (HPLC) with UV detection (e.g., 98.67% purity reported in ) and melting point determination are standard. Crystallinity, as noted in , also serves as a purity indicator.

- Statistical Tools : Software like GraphPad Prism is used for data analysis, ensuring reproducibility in biological assays .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Hazard Mitigation : Based on structurally related compounds (), wear PPE (gloves, goggles), use fume hoods, and avoid inhalation/skin contact. For spills, neutralize with inert absorbents and dispose via hazardous waste channels.

- First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. How can discrepancies in synthetic yields be systematically investigated for this compound?

- Root-Cause Analysis : Compare reaction variables (e.g., solvent, catalyst) across methods. For example, highlights yield variations (23% vs. 36%) due to differences in trifluoromethylation efficiency or side reactions. Kinetic studies (e.g., in situ NMR) and computational modeling (DFT) can identify rate-limiting steps .

- Process Optimization : Design of Experiments (DoE) methodologies can statistically isolate critical factors (temperature, pH) affecting yield .

Q. What strategies resolve structural ambiguities in this compound derivatives?

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves tautomerism or regiochemistry. Software like SHELXL ( ) refines structures against high-resolution data.

- Spectroscopic Cross-Validation : Correlate 2D NMR (COSY, HSQC) with computational predictions (e.g., ChemDraw NMR simulations) .

Q. How is the biological activity of this compound evaluated in preclinical models?

- In Vivo Models : uses Sprague-Dawley rats and CD-1 mice for acute toxicity (LD₅₀) and analgesic efficacy (hot-plate test). Dosing regimens (oral/IP) and pharmacokinetic profiling (plasma half-life) are critical.

- Data Analysis : Normalize results to controls and apply non-parametric tests (e.g., Mann-Whitney U) using GraphPad Prism .

Q. What computational tools predict the reactivity or drug-likeness of this compound?

- In Silico Platforms : Use SwissADME for bioavailability predictions (Lipinski’s rules) and molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., cyclooxygenase for analgesic activity).

- Quantum Chemistry : Gaussian or ORCA software calculates Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.